molecular formula C9H12N2O4S B12075858 3-(4-Nitrobenzenesulfonyl)propan-1-amine

3-(4-Nitrobenzenesulfonyl)propan-1-amine

Cat. No.: B12075858
M. Wt: 244.27 g/mol
InChI Key: MOUFVEUCBBRIFD-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzenesulfonyl)propan-1-amine is an organic compound characterized by the presence of a nitrobenzenesulfonyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzenesulfonyl)propan-1-amine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with propan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzenesulfonyl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Nitrobenzenesulfonyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzenesulfonyl)propan-1-amine involves its ability to act as a nucleophile due to the presence of the amine group. The nitrobenzenesulfonyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrobenzenesulfonyl)propan-1-amine is unique due to the presence of the nitrobenzenesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the preparation of complex molecules .

Properties

IUPAC Name

3-(4-nitrophenyl)sulfonylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c10-6-1-7-16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUFVEUCBBRIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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